molecular formula C6H7NO2S B143604 4-Ethyl-1,3-thiazole-5-carboxylic acid CAS No. 126889-07-4

4-Ethyl-1,3-thiazole-5-carboxylic acid

Cat. No. B143604
M. Wt: 157.19 g/mol
InChI Key: JUJNNKYDFBHNOW-UHFFFAOYSA-N
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Description

4-Ethyl-1,3-thiazole-5-carboxylic acid is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing a five-membered ring with one sulfur atom, one nitrogen atom, and a carboxylic acid functional group. Thiazoles are known for their importance in medicinal chemistry and as scaffolds in the synthesis of various pharmaceuticals.

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and the treatment of precursor molecules with various reagents. For example, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves the cyclization of thioamide with 2-chloroacetoacetate, yielding a product with a yield above 60% . Similarly, the synthesis of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was achieved by treating the precursor with ethyl 2-cyano-3,3-dimethylthioacrylate .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using spectroscopic methods such as FTIR, NMR, and X-ray diffraction. For instance, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined by X-ray diffraction, revealing a monoclinic space group . Density functional theory (DFT) calculations are also used to optimize the molecular geometry and analyze the frontier molecular orbitals, as seen in the study of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including interactions with bases, nucleophiles, and electrophiles. For example, the reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases led to the formation of thioamides and other derivatives . The reactivity of these compounds is influenced by the presence of functional groups and the electronic structure of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents can affect the hydrogen bonding and intermolecular interactions within the crystal lattice, as indicated by Hirshfeld surface analysis . The molecular electrostatic potential map (MESP) provides insights into the electrophilic and nucleophilic sites of the molecule, which are crucial for understanding its reactivity .

Scientific Research Applications

Alternative Antioxidant and Anti-inflammatory Agents

Research has identified benzofused thiazole derivatives, including structures related to 4-Ethyl-1,3-thiazole-5-carboxylic acid, as potential antioxidant and anti-inflammatory agents. A study focused on the synthesis and evaluation of these derivatives revealed that certain compounds exhibited significant anti-inflammatory activity compared to standard references. All tested compounds also demonstrated antioxidant activity against various reactive species, highlighting the promising role of thiazole derivatives in developing new therapeutic agents for anti-inflammatory and antioxidant purposes (Raut et al., 2020).

Heterocyclic Compounds Synthesis

Thiazole and its derivatives play a critical role in the synthesis of a wide range of heterocyclic compounds. The unique reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones with thiazole derivatives facilitates the creation of various heterocyclic structures, including pyrazolo-imidazoles and thiazoles. This reactivity is leveraged in heterocyclic chemistry to develop compounds with potential applications in dyes and medicinal chemistry, highlighting the versatility and significance of thiazole derivatives in synthetic organic chemistry (Gomaa & Ali, 2020).

Pharmacological Potential

The pharmacological potential of thiazole derivatives, including those related to 4-Ethyl-1,3-thiazole-5-carboxylic acid, is vast. A comprehensive review on 4-thiazolidinone, a saturated form of thiazole, underscores the "magic moiety" attribute of thiazole, possessing nearly all types of biological activities. This underscores the compound's role as an essential scaffold in medicinal chemistry, driving the synthesis of new compounds for various therapeutic applications (ArunlalV. et al., 2015).

Future Directions

Thiazole compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the design and synthesis of new thiazole derivatives with improved potency and selectivity for various biological targets .

properties

IUPAC Name

4-ethyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-2-4-5(6(8)9)10-3-7-4/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJNNKYDFBHNOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562637
Record name 4-Ethyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-1,3-thiazole-5-carboxylic acid

CAS RN

126889-07-4
Record name 4-Ethyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethyl-1,3-thiazole-5-carboxylic acid
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